1-(4-Bromo-3-chlorophenyl)pyrrolidine
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Overview
Description
1-(4-Bromo-3-chlorophenyl)pyrrolidine is an organic compound with the molecular formula C10H11BrClN and a molecular weight of 260.56 g/mol . This compound is characterized by a pyrrolidine ring attached to a 4-bromo-3-chlorophenyl group. It is used primarily in research and development settings and has various applications in chemical and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-chlorophenyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-3-chlorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-chlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The pyrrolidine ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Electrophilic Substitution: Reagents like bromine or chlorine gas can be used for electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)pyrrolidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 1-(4-Bromo-3-chlorophenyl)-2-pyrrolidinone
- 1-(4-Bromo-3-chlorophenyl)-3-pyrrolidinone
- 1-(4-Bromo-3-chlorophenyl)-4-pyrrolidinone
Comparison: 1-(4-Bromo-3-chlorophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the position of the bromine and chlorine atoms can significantly influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClN/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHFDVFVPSKSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716485 |
Source
|
Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-20-1 |
Source
|
Record name | Pyrrolidine, 1-(4-bromo-3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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